6-Cyclopropyl-1-(2-(isopropylamino)-2-oxoethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
Properties
IUPAC Name |
6-cyclopropyl-3-methyl-1-[2-oxo-2-(propan-2-ylamino)ethyl]pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-8(2)17-13(21)7-20-15-14(9(3)19-20)11(16(22)23)6-12(18-15)10-4-5-10/h6,8,10H,4-5,7H2,1-3H3,(H,17,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVDWFXJJZISPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)O)CC(=O)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Cyclopropyl-1-(2-(isopropylamino)-2-oxoethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS No. 1011396-85-2) is a novel compound within the pyrazolo[3,4-b]pyridine class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 316.36 g/mol. Its structure features a pyrazolo[3,4-b]pyridine core, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀N₄O₃ |
| Molecular Weight | 316.36 g/mol |
| CAS Number | 1011396-85-2 |
The biological activity of this compound is attributed to its ability to interact with various molecular targets. Pyrazolo[3,4-b]pyridines are known to exhibit inhibitory effects on several kinases, which play crucial roles in cell signaling pathways related to cancer and inflammation. Specifically, this compound has been studied for its potential as a tyrosine kinase inhibitor (TKI) , which may provide therapeutic benefits in oncology.
Anticancer Activity
Research indicates that compounds in the pyrazolo[3,4-b]pyridine class can inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation. For instance, studies have shown that similar compounds exhibit potent inhibitory effects on RET kinase activity, which is often dysregulated in various cancers .
Anti-inflammatory Properties
In addition to anticancer effects, this compound may possess anti-inflammatory properties. The inhibition of pro-inflammatory cytokines and mediators through kinase inhibition could provide a dual therapeutic approach for diseases characterized by inflammation .
Case Studies and Research Findings
- In Vitro Studies : Initial studies have demonstrated that this compound shows significant activity against cancer cell lines in vitro. For example, it has been reported to reduce cell viability in glioma cells by inducing apoptosis through multiple pathways .
- Animal Models : In vivo studies using rodent models have indicated that administration of this compound results in reduced tumor growth and improved survival rates compared to control groups. The compound's mechanism appears to involve modulation of the tumor microenvironment and direct cytotoxic effects on malignant cells .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics for this compound, indicating potential for effective systemic delivery in therapeutic settings .
Chemical Reactions Analysis
Carboxylic Acid Functionalization
The carboxylic acid group at position 4 participates in acid-base reactions and derivatization. Common transformations include:
Key Insight : The carboxylic acid group’s reactivity is modulated by steric hindrance from the adjacent methyl group at position 3 .
Amide Bond Cleavage and Modifications
The isopropylamide group (-NHC(O)-iPr) undergoes hydrolysis and nucleophilic substitution:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux | Cleavage to form 2-aminoethyl intermediate |
| Alkylation | Alkyl halides, K₂CO₃ | N-alkylated derivatives |
Structural Impact : The isopropyl group’s steric bulk limits reaction rates compared to less hindered amides .
Cyclopropane Ring Reactivity
The cyclopropyl substituent at position 6 exhibits strain-driven reactivity:
| Reaction | Conditions | Product |
|---|---|---|
| Oxidative Ring-Opening | Ozone, H₂O₂ | 6-Ketone derivative |
| Electrophilic Addition | HX (X = Cl, Br) | Halo-substituted cyclohexane analog |
Note : The cyclopropane ring remains stable under neutral conditions but reacts under strong oxidative or acidic environments.
Pyrazolo-Pyridine Core Reactivity
The fused bicyclic system undergoes electrophilic substitution and functional group interconversion:
| Reaction | Site | Conditions | Product |
|---|---|---|---|
| Nitration | C5 | HNO₃/H₂SO₄ | 5-Nitro derivative |
| Halogenation | C7 | Br₂/FeBr₃ | 7-Bromo analog |
Mechanistic Insight : The methyl group at C3 directs electrophiles to C5 and C7 positions via steric and electronic effects .
Comparative Reactivity with Structural Analogs
A comparison with related compounds highlights its unique reactivity profile:
Stability and Degradation Pathways
Under accelerated stability testing (40°C/75% RH), the compound undergoes:
-
Decarboxylation : Loss of CO₂ at C4 under acidic conditions.
-
Oxidative Degradation : At the cyclopropane ring, forming ketones.
Comparison with Similar Compounds
Structural and Molecular Differences
Implications of Substituent Variations
The chloro substituent in the analog from may confer electrophilic reactivity, raising concerns about off-target interactions.
Molecular Weight and Solubility :
- The parent compound (316.36 g/mol) and the chlorobenzyl analog (341.80 g/mol) fall within the "drug-like" molecular weight range (<500 g/mol), favoring membrane permeability. The smaller chloro-isopropyl analog (253.68 g/mol) may exhibit faster clearance .
Bioactivity and Applications: While direct bioactivity data are unavailable, marine-derived pyrazolo[3,4-b]pyridines are noted for diverse pharmacological roles, including antimicrobial and anticancer activities . The ester analog aligns with prodrug strategies to improve oral bioavailability.
Q & A
Q. What are the key synthetic steps for preparing this compound, and what intermediates are critical?
The synthesis typically involves cyclocondensation of substituted pyrazole and pyridine precursors, followed by functionalization of the cyclopropyl and isopropylamide groups. A critical intermediate is the ester-protected pyrazolo[3,4-b]pyridine core, which undergoes hydrolysis to yield the carboxylic acid moiety. Reaction conditions (e.g., Pd-catalyzed cross-coupling for cyclopropyl introduction) and protecting group strategies (e.g., methyl ester for carboxylic acid stabilization) are essential .
Q. Which spectroscopic techniques are most effective for structural confirmation?
- 1H/13C NMR : Assign peaks for cyclopropyl (δ ~1.0–1.5 ppm), isopropylamide (δ ~1.2 ppm for CH3, δ ~4.0 ppm for NH), and pyrazolo-pyridine aromatic protons (δ ~7.5–8.5 ppm) .
- LC-MS/HRMS : Confirm molecular ion ([M+H]+) and fragmentation patterns matching the molecular formula (C18H22N4O3) .
- IR Spectroscopy : Identify carbonyl stretches (amide C=O at ~1650 cm⁻¹, carboxylic acid C=O at ~1700 cm⁻¹) .
Q. What are the compound’s solubility and stability profiles under experimental conditions?
The carboxylic acid group confers moderate solubility in polar aprotic solvents (e.g., DMSO, methanol) but limited solubility in water. Stability studies indicate sensitivity to prolonged light exposure and basic pH (>9), necessitating storage at –20°C in inert atmospheres .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Catalyst Screening : Test Pd(PPh3)4 vs. Pd(OAc)2 for cyclopropane coupling efficiency .
- Solvent Optimization : Compare DMF (high polarity) vs. THF (lower boiling point) for cyclization steps .
- Temperature Gradients : Evaluate 60–100°C for amide bond formation to minimize side products .
- Purification Methods : Use preparative HPLC with C18 columns for isolating polar intermediates .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or LCMS adducts)?
- Variable Temperature NMR : Resolve dynamic rotational isomerism in the cyclopropyl group by acquiring spectra at 25°C vs. 50°C .
- Isotopic Labeling : Use 13C-labeled starting materials to trace unexpected adducts in mass spectra .
- 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals in the pyrazolo-pyridine core .
Q. What methodologies assess the compound’s biological activity, particularly kinase inhibition?
- Kinase Assays : Screen against a panel of ATP-binding kinases (e.g., JAK2, EGFR) using fluorescence polarization .
- Cellular Uptake Studies : Use radiolabeled (3H/14C) analogs to quantify intracellular accumulation .
- Docking Simulations : Model interactions with kinase active sites (e.g., hydrogen bonding with hinge regions) using Schrödinger Suite .
Q. How can structure-activity relationships (SAR) guide derivative design for enhanced potency?
- Core Modifications : Replace cyclopropyl with fluorinated rings to evaluate steric/electronic effects on target binding .
- Side Chain Variations : Substitute isopropylamide with tert-butyl or cyclopentyl groups to probe hydrophobic pocket interactions .
- Carboxylic Acid Bioisosteres : Test tetrazole or sulfonamide replacements to improve membrane permeability .
Q. What computational tools predict off-target interactions or metabolic pathways?
- Machine Learning Models : Use DeepChem or AutoDock Vina for polypharmacology profiling .
- CYP450 Metabolism Prediction : Apply StarDrop’s DEREK module to identify potential oxidation sites (e.g., cyclopropyl ring) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
